molecular formula C18H21NO4S2 B11602363 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11602363
M. Wt: 379.5 g/mol
InChI Key: JVXZUZNVMMQRSP-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide is a synthetic acetamide derivative featuring a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) moiety, a 4-methylphenoxy group, and a thiophen-2-ylmethyl substituent.

Properties

Molecular Formula

C18H21NO4S2

Molecular Weight

379.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C18H21NO4S2/c1-14-4-6-16(7-5-14)23-12-18(20)19(11-17-3-2-9-24-17)15-8-10-25(21,22)13-15/h2-7,9,15H,8,10-13H2,1H3

InChI Key

JVXZUZNVMMQRSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of the dioxidotetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids.

    Attachment of the methylphenoxy group: This step involves the reaction of 4-methylphenol with an appropriate acylating agent to form the methylphenoxy intermediate.

    Formation of the thiophen-2-ylmethyl group: Thiophene can be functionalized through various methods, such as Friedel-Crafts alkylation, to introduce the thiophen-2-ylmethyl group.

    Coupling reactions: The final step involves coupling the intermediates through amide bond formation using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the dioxidotetrahydrothiophene ring’s oxygen atoms.

    Substitution: The phenoxy and thiophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, peracids.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce thiol derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may serve as a probe or inhibitor for studying specific biochemical pathways. Its structural features could interact with biological targets, providing insights into their functions.

Medicine

Potential medicinal applications include the development of new drugs. The compound’s ability to interact with biological targets could lead to the discovery of novel therapeutic agents.

Industry

In industrial applications, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

Table 1: Structural and Functional Comparisons
Compound Name Substituents Key Properties Safety/Regulatory Status
Target Compound: N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide - 1,1-Dioxidotetrahydrothiophen-3-yl (sulfone)
- 4-Methylphenoxy
- Thiophen-2-ylmethyl
High polarity due to sulfone; moderate lipophilicity Not directly evaluated; structurally related compounds (e.g., FL-no: 16.133) are GRAS (FEMA 4809) and EFSA-approved
FL-no: 16.133 : 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide - 1H-Pyrazol-3-yl
- Thiophen-2-ylmethyl
- 4-Methylphenoxy
Cooling sensation; used as a flavoring agent GRAS (FEMA 4809); EFSA-approved for food use (no genotoxicity concerns)
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () - 4-Chlorophenyl
- Cyano-pyridinylthio
Fluorescent properties; used in materials science No food-use approval; limited toxicity data
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide () - 1,1-Dioxidotetrahydrothiophen-3-yl
- 2-Fluorobenzyl
- 4-Isopropylphenoxy
Enhanced metabolic stability due to sulfone and fluorinated aryl group No reported regulatory status

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound comprises several functional groups that contribute to its biological activity:

  • Tetrahydrothiophene moiety : This sulfur-containing ring structure is known to enhance the reactivity of compounds.
  • Acetamide group : Common in pharmaceuticals, this group is associated with various biological activities.
  • Phenoxy substituent : The presence of the 4-methylphenoxy group may influence the compound's interaction with biological targets.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound exhibit significant antibacterial and antifungal properties . The mechanisms proposed for these activities include:

  • Inhibition of bacterial enzymes : Molecular docking studies indicate a strong binding affinity to key bacterial enzymes, potentially inhibiting their activity and leading to antimicrobial effects.

Cytotoxicity and Selectivity

Research indicates that derivatives of thiophene compounds can selectively target rapidly dividing cells, such as cancer cells. For instance, studies on related compounds have shown:

  • Low cytotoxicity in normal cells : Compounds like 4-thiothymine have demonstrated selective toxicity towards cancer cells while sparing normal cells .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of compounds related to this compound. Below are notable findings:

StudyFindings
Demonstrated antibacterial activity against Gram-positive bacteria with minimal cytotoxic effects on human cell lines.
Study 2Explored the photodynamic properties of thiophene derivatives, highlighting their potential in targeted cancer therapies.
Investigated the synthesis and reactivity of related acetamides, confirming their broad spectrum of biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of tetrahydrothiophene : Starting from thiophene derivatives.
  • Acetamide formation : Reacting the tetrahydrothiophene with acetic anhydride or acetyl chloride.
  • Substitution reactions : Introducing the phenoxy group through nucleophilic substitution.

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